![molecular formula C16H17N7OS B2520025 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421462-27-2](/img/structure/B2520025.png)
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions . Finally, the pyrimidine ring is constructed through condensation reactions involving suitable aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial effects . The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy . The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial properties.
Piperazine derivatives: Compounds like piperazine-1-carboxamides have similar structural features and biological activities.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine are used in similar applications, including drug development.
Uniqueness
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound in scientific research .
Biological Activity
The compound 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data from case studies and research findings.
Structural Characteristics
The compound features a pyrimidine core with various functional groups, including:
- Thiadiazole moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with central nervous system (CNS) effects.
- Pyrrole group : Contributes to the compound's overall reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives containing pyrimidine and thiadiazole structures exhibit significant anticancer properties. For instance, compounds similar to this one have shown the ability to inhibit various cancer cell lines. Preliminary studies suggest that the compound may:
- Inhibit proliferation in cancer cell lines.
- Exhibit cytotoxic effects comparable to established chemotherapeutic agents.
A study highlighted that certain thiadiazole derivatives demonstrated IC50 values lower than those of reference drugs like doxorubicin, indicating promising anticancer activity .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A431 (vulvar carcinoma) | < 10 | |
Compound B | MCF7 (breast cancer) | 15 | |
4-Methyl-Thiadiazole Derivative | Various | < 20 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Thiadiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound may demonstrate:
- Inhibition of bacterial growth.
- Minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
In a recent investigation, thiazole-containing compounds exhibited MIC values around 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as antibacterial agents .
Table 2: Summary of Antibacterial Activity Studies
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound X | Staphylococcus aureus | 31.25 | |
Compound Y | Escherichia coli | 50 | |
Thiadiazole Derivative | Various Strains | < 40 |
The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the thiadiazole ring may facilitate:
- Reactive oxygen species (ROS) generation , leading to oxidative stress in cancer cells.
- Inhibition of key enzymes involved in bacterial metabolism.
Case Studies
Several case studies have explored the pharmacodynamics and pharmacokinetics of thiadiazole derivatives:
- Study on Thiadiazole Derivatives : This study evaluated a series of thiadiazole-based compounds for their anticancer properties, revealing that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines .
- Antibacterial Efficacy Assessment : Another research focused on synthesizing and testing new thiadiazole derivatives against resistant bacterial strains, demonstrating effective inhibition rates comparable to traditional antibiotics .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-12-15(25-20-19-12)16(24)23-8-6-22(7-9-23)14-10-13(17-11-18-14)21-4-2-3-5-21/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMOKKREOASGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.